Physicochemical and Molecular Property Differentiation from the 5-Methyl Regioisomer
The compound is specifically the 3-ethoxy-4-bromo regioisomer, distinguishing it from the commercially available 5-methyl analog, 4-Bromo-3-ethoxy-5-methyl-1H-pyrazole . While no direct experimental comparison is available for this exact pair, the significant difference in the position of a methyl group (N1 vs. C5) is a well-documented driver of altered reactivity in pyrazoles [1]. The reported computed LogP for the target compound is 1.58, a key parameter for predicting membrane permeability and solubility in drug discovery campaigns .
| Evidence Dimension | Regioisomeric Identity and Physicochemical Profile |
|---|---|
| Target Compound Data | 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole (N1-methyl substitution); Computed LogP = 1.58 |
| Comparator Or Baseline | 4-Bromo-3-ethoxy-5-methyl-1H-pyrazole (C5-methyl substitution); LogP data not available in the source. |
| Quantified Difference | N/A (Qualitative difference in substitution pattern) |
| Conditions | Computed property analysis; No direct comparative assay available. |
Why This Matters
Procuring the correct regioisomer is non-negotiable for SAR studies; the N1-methyl vs. C5-methyl substitution pattern will lead to different binding conformations and metabolic stability, rendering them non-interchangeable.
- [1] R. E. J. Beckwith et al. Drastic Deprotonation Reactivity Difference of 3- and 5-Alkylpyrazole Isomers. ACS Publications, 2016. View Source
